hnps-PLA₂ Inhibitory Potency: Current Evidence Gap Versus Characterized Indole-3-Acetamide Congeners
No direct hnps-PLA₂ IC₅₀ data are available for N-(3-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide. The well-studied indole-3-acetamide series reported by Dillard et al. (1996) established that the most potent compounds bearing a 4-oxyacetic acid substituent on the indole (e.g., compound 5aa, IC₅₀ = 0.124 μM) achieve low-micromolar to sub-micromolar potency . In contrast, the present compound lacks this critical 4-oxyacetic acid motif and instead carries a 3-acetamidophenyl substituent absent from the reported SAR set. This structural divergence means activity cannot be extrapolated from the published lead series, and procurement for hnps-PLA₂ studies must be predicated on fresh screening.
| Evidence Dimension | hnps-PLA₂ inhibitory activity |
|---|---|
| Target Compound Data | No IC₅₀ data available |
| Comparator Or Baseline | Compound 5aa (IC₅₀ = 0.124 μM) |
| Quantified Difference | Potency cannot be inferred |
| Conditions | In vitro human recombinant hnps-PLA₂ enzyme assay |
Why This Matters
For scientists sourcing an hnps-PLA₂ inhibitor, the absence of potency data for this specific compound constitutes a selection risk; the closest published analogs with a 4-oxyacetic acid group are orders of magnitude more potent than structurally unvalidated indole-3-acetamides, making blind substitution scientifically unsound.
